{cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one
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Overview
Description
The compound appears to contain a cyclopropyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of these groups suggests that the compound could be involved in various chemical reactions, particularly those involving boron chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these groups around the imino and sulfanyl functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the boron group could influence its reactivity, and the cyclopropyl group could influence its stability .Mechanism of Action
Target of Action
Similar compounds with atetramethyl-1,3,2-dioxaborolan-2-yl group have been used in the synthesis of aggregation-induced emission molecules . These molecules are often used in bioimaging and biosensing applications, suggesting that the compound may interact with biological targets that can be visualized or detected through these techniques.
Mode of Action
The compound features a pinacolborane group, which enables the Suzuki coupling reaction , and two aldehyde groups that can undergo aldol reaction and amination reaction . These reactions allow the compound to form bonds with other molecules, potentially altering their structure or function.
Biochemical Pathways
The compound’s ability to participate in suzuki coupling reactions suggests it may influence pathways involvingboron-containing compounds . Boron is known to play roles in various biological processes, including cell growth and metabolism.
Result of Action
The compound is employed to synthesize aggregation-induced emission molecules . In the synthesis, it acts as a linker for connecting dimethylpyranyldene-malononitrile and anthracenes. The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the formation of highly fluorescent molecules.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the Suzuki coupling reactions it participates in are typically performed in aqueous or organic solvents and require a palladium catalyst . Therefore, the presence of these substances in the environment could potentially affect the compound’s activity.
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of cyclopropylamine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde followed by the addition of elemental sulfur and oxidation to form the final product.", "Starting Materials": [ "Cyclopropylamine", "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde", "Elemental sulfur" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in the presence of a base such as potassium carbonate to form the corresponding imine intermediate.", "Step 2: Elemental sulfur is added to the reaction mixture and the resulting mixture is heated to form the thioether intermediate.", "Step 3: The thioether intermediate is oxidized using an oxidizing agent such as hydrogen peroxide to form the final product, {cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one." ] } | |
CAS No. |
1906861-60-6 |
Molecular Formula |
C15H22BNO3S |
Molecular Weight |
307.2 |
Purity |
95 |
Origin of Product |
United States |
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